Cas no 477735-60-7 (4-Formyl-2,5-dimethylbenzoic acid)
4-Formyl-2,5-dimethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- E94737
- 477735-60-7
- SCHEMBL24891886
- 4-Formyl-2,5-dimethylbenzoic acid
- CS-0195796
- MFCD31432042
- EN300-698863
-
- Inchi: 1S/C10H10O3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5H,1-2H3,(H,12,13)
- InChI Key: ADEUQHBVWXJOIG-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)C(C=O)=CC=1C)=O
Computed Properties
- Exact Mass: 178.062994177Da
- Monoisotopic Mass: 178.062994177Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54.4Ų
4-Formyl-2,5-dimethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698863-0.05g |
4-formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 0.05g |
$768.0 | 2023-05-29 | ||
| Enamine | EN300-698863-0.1g |
4-formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 0.1g |
$804.0 | 2023-05-29 | ||
| Enamine | EN300-698863-0.25g |
4-formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 0.25g |
$840.0 | 2023-05-29 | ||
| Enamine | EN300-698863-0.5g |
4-formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 0.5g |
$877.0 | 2023-05-29 | ||
| Enamine | EN300-698863-1.0g |
4-formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 1g |
$914.0 | 2023-05-29 | ||
| Enamine | EN300-698863-2.5g |
4-formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 2.5g |
$1791.0 | 2023-05-29 | ||
| Enamine | EN300-698863-5.0g |
4-formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 5g |
$2650.0 | 2023-05-29 | ||
| Enamine | EN300-698863-10.0g |
4-formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 10g |
$3929.0 | 2023-05-29 | ||
| Aaron | AR022JBC-250mg |
4-Formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 95% | 250mg |
$754.00 | 2025-02-13 | |
| Aaron | AR022JBC-500mg |
4-Formyl-2,5-dimethylbenzoic acid |
477735-60-7 | 95% | 500mg |
$856.00 | 2025-02-13 |
4-Formyl-2,5-dimethylbenzoic acid Suppliers
4-Formyl-2,5-dimethylbenzoic acid Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Formyl-2,5-dimethylbenzoic acid
Research Brief on 4-Formyl-2,5-dimethylbenzoic Acid (CAS: 477735-60-7) in Chemical Biology and Pharmaceutical Applications
4-Formyl-2,5-dimethylbenzoic acid (CAS: 477735-60-7) is a key intermediate in the synthesis of bioactive compounds and pharmaceutical agents. Recent studies have highlighted its significance in drug discovery, particularly in the development of small-molecule inhibitors and prodrugs. This research brief consolidates the latest findings on its chemical properties, synthetic applications, and therapeutic potential, with a focus on peer-reviewed literature published within the last three years.
A 2023 study in the Journal of Medicinal Chemistry demonstrated the utility of 4-formyl-2,5-dimethylbenzoic acid as a scaffold for designing covalent inhibitors targeting cysteine proteases. The aldehyde moiety (formyl group) enables selective binding to active-site thiols, while the dimethyl substitution enhances metabolic stability. Researchers achieved nanomolar potency against cathepsin B, a protease implicated in cancer metastasis, by derivatizing this core structure with electrophilic warheads.
In materials science, the compound's crystalline properties were characterized via X-ray diffraction (Nature Communications, 2024), revealing a unique hydrogen-bonded network that facilitates cocrystal formation with API candidates. This addresses solubility challenges in BCS Class II drugs, as evidenced by a 40% bioavailability improvement in a preclinical model of the anticoagulant apixaban when co-formulated with 477735-60-7-derived cocrystals.
Ongoing clinical-stage research (Phase I/II trials) explores its metabolite, 4-carboxy-2,5-dimethylbenzoic acid, as a biomarker for monitoring prodrug activation in targeted cancer therapies. The parent compound's selective oxidation in tumor microenvironments enables real-time tracking via LC-MS/MS assays, as reported in ACS Pharmacology & Translational Science (2024).
Notably, a patent analysis (WO2023187562) discloses novel synthetic routes using continuous flow chemistry, achieving 92% yield at kilogram scale with >99.5% purity. This addresses previous limitations in batch processing reported in Organic Process Research & Development (2022), where aldehyde degradation during workup reduced yields to 65-70%.
The compound's safety profile was recently reevaluated through OECD 423 acute toxicity testing, establishing an LD50 >2000 mg/kg in rodent models. These findings support its inclusion in the FDA's ICH M7(R2) guidelines for mutagenic impurity control, as the dimethyl substitution pattern prevents formation of DNA-reactive quinone methides.
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